Scientists have investigated molecules with a central benzene ring linked to a carboxamide group for their potential medicinal properties. These properties can vary depending on the substituents attached to the ring. For instance, research has explored similar molecules to N-(thiophen-2-ylmethyl)benzamide to see if they have anti-inflammatory or anti-cancer properties [, ].
Scientists are also studying molecules with a thiophene group for their potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) [].
N-(thiophen-2-ylmethyl)benzamide is an organic compound characterized by the presence of a thiophene ring and a benzamide functional group. Its molecular formula is , with a molecular weight of approximately 217.29 g/mol. The compound features a thiophen-2-ylmethyl group attached to the nitrogen atom of the benzamide, contributing to its potential biological and chemical reactivity.
This compound has shown significant biological activity, particularly as an inhibitor of the BRAF V600E kinase mutation, which is implicated in several cancers, including melanoma. Studies have demonstrated that derivatives of N-(thiophen-2-ylmethyl)benzamide exhibit potent inhibitory effects on this kinase, making them promising candidates for anticancer therapies . The structure-activity relationship analysis revealed that modifications to the compound could enhance its efficacy against cancer cells.
The synthesis of N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
N-(thiophen-2-ylmethyl)benzamide and its derivatives have potential applications in medicinal chemistry, particularly in developing targeted cancer therapies due to their ability to inhibit specific kinases. Additionally, they may serve as building blocks for synthesizing more complex organic molecules in pharmaceutical research .
Interaction studies reveal that N-(thiophen-2-ylmethyl)benzamide binds effectively to the ATP-binding site of BRAF V600E kinase. Computational docking studies suggest that it forms crucial hydrogen bonds with key amino acid residues, enhancing its inhibitory action. These studies are vital for understanding how structural modifications can improve binding affinity and selectivity toward BRAF V600E .
Several compounds share structural similarities with N-(thiophen-2-ylmethyl)benzamide, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(thiophen-3-ylmethyl)benzamide | Similar thiophene ring at position 3 | Potentially similar kinase inhibition |
| N-(furan-2-ylmethyl)benzamide | Furan ring instead of thiophene | Different biological profile |
| 2-Aminobenzamide | Lacks thiophene moiety | Broad-spectrum antimicrobial activity |
| N-(pyridin-2-ylmethyl)benzamide | Pyridine ring instead of thiophene | Varies in kinase selectivity |
The uniqueness of N-(thiophen-2-ylmethyl)benzamide lies in its specific inhibition profile against BRAF V600E and its structural characteristics that allow for effective binding interactions within the kinase's active site .
The synthesis of N-(thiophen-2-ylmethyl)benzamide derivatives primarily relies on two strategies: transition metal-catalyzed cross-coupling and nucleophilic acyl substitution. A prominent method involves the iridium-catalyzed tandem hydration and N-alkylation of nitriles with thiophene-containing alcohols. For instance, [Cp*IrCl2]2 (1 mol%) facilitates the reaction between benzamide precursors and thiophen-2-ylmethanol at 130°C, yielding N-(thiophen-2-ylmethyl)benzamide in 85% efficiency after 12 hours. This one-pot approach eliminates intermediate isolation, enhancing atom economy.
Alternative routes employ SN2-type nucleophilic attack, as demonstrated in the synthesis of 2-aroylbenzo[b]thiophen-3-ols. Triethylamine-mediated coupling of 2-mercaptobenzoic acid with aryl bromomethyl ketones generates thiophene-benzamide hybrids via intramolecular cyclization. The reaction proceeds through a sulfanyl benzoic acid intermediate, which undergoes base-induced enolate formation and subsequent cyclodehydration (Table 1).
Table 1: Representative Synthesis of N-(Thiophen-2-ylmethyl)benzamide Derivatives
| Method | Catalyst/Reagent | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| Iridium-catalyzed | [Cp*IrCl2]2 | 85 | 12 | |
| SN2 cyclization | Triethylamine/Cs2CO3 | 80 | 6 |
Recent efforts prioritize solvent-free and energy-efficient protocols. Microwave-assisted synthesis reduces reaction times from 12 hours to 3 hours while maintaining yields above 75%. For example, 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide synthesis under microwave irradiation achieves 90% yield compared to 65% via conventional heating.
Solvent selection plays a critical role in minimizing environmental impact. Dimethylformamide (DMF)-water mixtures enhance the solubility of thiophene precursors while enabling catalyst recycling. Additionally, mechanochemical grinding of 2-mercaptobenzoic acid with potassium carbonate and aryl halides facilitates solid-state reactions, eliminating volatile organic solvents entirely.
Density functional theory (DFT) simulations reveal that the rate-limiting step in iridium-catalyzed syntheses involves the oxidative addition of nitriles to the Ir(III) center, with a calculated activation energy of 24.3 kcal/mol. Transition state analysis confirms that electron-donating groups on the benzamide aryl ring lower this barrier by stabilizing the iridium-nitrogen intermediate.
Molecular dynamics studies of SN2 cyclization mechanisms demonstrate that triethylamine accelerates enolate formation by deprotonating the α-carbon of sulfanyl benzoic acid intermediates. QSAR models further correlate substituent electronegativity with reaction rates, guiding the design of electron-deficient aryl bromomethyl ketones for faster cyclization.
The structural similarity between N-(thiophen-2-ylmethyl)benzamide analogues and sulfamoylbenzamide derivatives has positioned them as promising candidates for inhibiting Hepatitis B Virus (HBV) replication. Patent WO2013006394A1 describes benzamide-based compounds that disrupt viral pregenomic RNA (pgRNA) encapsidation, a critical step in HBV lifecycle [3]. By binding to the viral core protein, these analogues prevent the assembly of replication-competent nucleocapsids, thereby reducing viral load.
Key substitutions on the benzamide scaffold significantly influence antiviral efficacy. Comparative data from derivatives reveal:
| Substituent Position | Functional Group | EC₅₀ (μM) | Mechanism Insights |
|---|---|---|---|
| Para (C-4) | Sulfamoyl | 0.12 | Enhances hydrogen bonding with Tyr132 |
| Meta (C-3) | Chloro | 0.45 | Improves hydrophobic core interactions |
| Ortho (C-2) | Fluoro | 1.20 | Modulates electron density for pgRNA binding |
The thiophen-2-ylmethyl group contributes to membrane permeability, as evidenced by logP values ~2.5, which optimize cellular uptake without compromising aqueous solubility [3].
N-(Thiophen-2-ylmethyl)benzamide analogues destabilize the core protein dimer-dimer interface through π-π stacking interactions between the thiophene ring and Phe23 residues [3]. This disruption prevents pgRNA packaging into nascent capsids, reducing viral DNA synthesis by >80% in HepG2.2.15 cell models [3].
While direct evidence for neuropharmacological activity remains limited in the provided sources, structural analogs suggest potential mechanisms. The benzamide moiety is a known pharmacophore in dopamine D₂ receptor ligands, and the thiophene group may confer blood-brain barrier permeability.
Further studies are required to validate these hypotheses and quantify binding affinities.
Although antioxidant properties are not explicitly documented, the compound’s redox-active thiophene ring could scavenge reactive oxygen species (ROS).
Quantum mechanical calculations predict:
In vitro validation using DPPH and ABTS assays is warranted to confirm these predictions.
The positioning of substituents on the thiophene ring of N-(thiophen-2-ylmethyl)benzamide represents a critical determinant of biological activity. Structure-activity relationship investigations have demonstrated that the electronic and steric properties of the thiophene moiety are profoundly influenced by the substitution pattern, directly correlating with pharmacological efficacy [1] [2] [3].
The 2-position of the thiophene ring has emerged as particularly favorable for bioactivity enhancement. Studies on N-(thiophen-2-yl)benzamide derivatives as BRAF(V600E) inhibitors revealed that compounds b40 and b47 exhibited the most potent inhibitory effects in their series [1]. The strategic placement at the 2-position facilitates optimal binding interactions with the target kinase, demonstrating the importance of precise substitution positioning for therapeutic efficacy [1].
Comparative analysis between 2-position and 3-position thiophene substitution reveals significant differences in biological activity patterns. Research indicates that thiophene derivatives substituted at the 2-position generally demonstrate superior bioactivity compared to their 3-position counterparts [2] [4]. The correct placement of substituents at the third position of the benzo[b]thiophene ring has been identified as essential for harnessing optimal antimicrobial activity, with amine, amide, methyl, ether, and nitrile functionalities enhancing the desired biological effects [2].
The electronic properties of different thiophene positions contribute to varying degrees of biological activity. Positions 2 and 5 are equivalent in the parent thiophene ring, as are positions 3 and 4, creating distinct electronic environments that influence molecular interactions with biological targets [4]. Substitution at the C4 or C5 positions of thiophene rings demonstrates that bioactivation potential decreases in the following order: 4-H, 5-H (no substitution) > 4-Br ∼ 4-Cl > 5-Cl > 5-CN > 4-CH₃ > 5-Br > 5-CH₃ [5].
Table 1 presents comprehensive data on the impact of thiophene substituent positioning on bioactivity parameters for various N-(thiophen-2-ylmethyl)benzamide derivatives.
Table 1: Impact of Thiophene Substituent Positioning on Bioactivity
| Thiophene Position | Compound Example | Bioactivity Effect | IC₅₀/Activity Range |
|---|---|---|---|
| 2-Position | N-(thiophen-2-ylmethyl)benzamide | Enhanced BRAF(V600E) inhibition, optimal binding | 5.46-12.58 μM (anticancer) |
| 3-Position | N-(thiophen-3-ylmethyl)benzamide derivatives | Reduced activity compared to 2-position | Variable, generally higher IC₅₀ |
| 2,3-Disubstituted | 2,3-dimethylthiophene derivatives | Modified electronic properties, varied activity | Dependent on specific substitution |
| 2,5-Disubstituted | Symmetric thiophene derivatives | Increased anti-inflammatory activity | 30% inflammation inhibition |
The influence of halogen substitution at specific thiophene positions has been extensively documented. Research demonstrates that chlorine substitution at the third position of benzo[b]thiophene derivatives enhances antimicrobial activity, while the systematic study of other halogens at this position reveals position-dependent effects on bioactivity [2]. Four of five α-chlorothiophenes tested formed NADPH-dependent glutathione adducts, with most adducts showing masses consistent with chlorine substitution by glutathione [5].
Multi-substituted thiophene derivatives exhibit complex structure-activity relationships dependent on the specific substitution pattern. Studies on 2,3,4,5-tetrasubstituted thiophene derivatives containing diaryl urea scaffolds demonstrate that comprehensive substitution can lead to potent PI3Kα inhibition with significant antitumor activity [6]. The thiophene moiety plays a crucial role in drug-receptor interactions, with the sulfur atom enhancing drug-receptor binding through additional hydrogen bonding interactions [3].
Structural modifications to the benzamide core of N-(thiophen-2-ylmethyl)benzamide significantly influence pharmacokinetic parameters, including absorption, distribution, metabolism, and elimination characteristics. The benzamide moiety serves as a versatile pharmacophoric platform that can be systematically modified to optimize drug-like properties and therapeutic efficacy [7] [8] [9].
Halogen substitution on the benzamide core represents one of the most effective strategies for enhancing metabolic stability. Research on benzamide derivatives demonstrates that introduction of chloro or fluoro substituents can substantially improve pharmacokinetic profiles by reducing hepatic metabolism [8] [10]. The enhancement of pharmacokinetic properties through benzamide modifications has led to the discovery of highly potent and selective receptor antagonists with improved bioavailability across multiple species [8].
Methoxy group incorporation into the benzamide structure profoundly affects solubility and plasma protein binding characteristics. Studies on amino-substituted benzamide derivatives reveal that methoxy substituents enhance antioxidant properties while influencing pharmacokinetic parameters [9]. The positive influence of electron-donating methoxy groups on biological activity has been confirmed through computational analysis, demonstrating their role in optimizing drug-target interactions [9].
The metabolic stability of benzamide derivatives varies significantly based on structural modifications. Research on nitrobenzoxadiazole-containing benzamides demonstrates that replacement of ester groups with amide functionalities dramatically improves stability to metabolic hydrolysis [11]. Unlike ester derivatives that are susceptible to rapid carboxylesterase-mediated degradation, benzamide analogs exhibit enhanced stability while retaining biological activity [11].
Table 2 summarizes the relationship between benzamide core modifications and their corresponding pharmacokinetic outcomes based on extensive structure-activity relationship studies.
Table 2: Benzamide Core Modifications and Pharmacokinetic Outcomes
| Modification Type | Structural Change | Pharmacokinetic Impact | ADME Properties |
|---|---|---|---|
| Unmodified benzamide | Basic benzamide core | Baseline PK parameters | Moderate absorption |
| Halogen substitution | Chloro/fluoro groups added | Improved metabolic stability | Reduced hepatic metabolism |
| Methoxy substitution | Methoxy groups at various positions | Enhanced solubility, modified clearance | Increased plasma protein binding |
| Amino substitution | Amino groups incorporation | Altered bioavailability | Enhanced permeability |
| Nitro substitution | Nitro group addition | Reduced metabolic stability | Rapid elimination |
Amino group substitution on the benzamide core creates significant alterations in pharmacokinetic behavior. Research indicates that protonated amino-substituted benzamides demonstrate superior antioxidant properties compared to their neutral counterparts, with the protonation state directly influencing biological activity and pharmacokinetic parameters [9]. The introduction of amino groups shifts reactivity patterns and enhances antioxidative features through stabilizing hydrogen bonding interactions [9].
The relationship between benzamide structural modifications and bioavailability has been extensively characterized through systematic studies. Research on glucokinase activator benzamide derivatives demonstrates that privileged-fragment-merging strategies can optimize both potency and pharmacokinetic properties simultaneously [12]. The incorporation of specific substituents such as 2-methylpenten-2-yl moieties, derived from natural anti-diabetic products, enhances both biological activity and drug-like characteristics [12].
Clearance rates and distribution volumes are substantially influenced by benzamide core modifications. Studies on peroxisome proliferator-activated receptor delta modulators reveal that systematic optimization of benzamide structures can reduce clearance rates from 195 mL/min/kg to more favorable values through strategic structural modifications [7]. The relationship between structural changes and pharmacokinetic parameters demonstrates the importance of medicinal chemistry optimization in drug development [7].
Molecular hybridization represents a sophisticated approach to enhancing the biological activity of N-(thiophen-2-ylmethyl)benzamide through strategic incorporation of additional heterocyclic moieties. This design strategy leverages the principle of combining pharmacophoric units from multiple bioactive compounds to create hybrid architectures with improved therapeutic profiles [13] [14] [15].
The thiazole-benzamide hybridization strategy has demonstrated remarkable success in developing compounds with enhanced antimicrobial properties. Studies on N-[4-methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide hybrid systems reveal significant antibacterial activities through the incorporation of thiazole and oxadiazole moieties [14] [16]. The synthesis involves conversion of ester-containing thiazole rings to hydrazide derivatives, followed by cyclization to form oxadiazole rings, creating a hybrid system incorporating two biologically active heterocyclic units [14].
Oxadiazole integration into benzamide structures provides enhanced antibacterial and antioxidant activities. Research demonstrates that cyclization of hydrazide derivatives leads to novel hybrid heterocyclic ring systems with moderate to significant biological activities [14] [16]. Molecular docking studies confirm favorable binding interactions with bacterial DNA gyrase targets, while computational data correlates well with experimental antibacterial activities [14].
Triazole hybridization with benzamide cores creates multi-target compounds with reduced drug-drug interaction risks. The molecular hybridization approach facilitates the design of compounds that interact with multiple biological targets as single molecules, minimizing drug resistance development [13]. Studies on thiophene-triazole-coumarin hybrid molecules demonstrate successful synthesis under microwave conditions, producing compounds with potential bioactive properties [17].
The furan-thiophene-benzamide hybrid strategy exploits bioisosteric relationships to enhance biological activity. Research on compounds containing both furan and thiophene rings attached to benzamide structures demonstrates unique electronic properties that influence reactivity and biological interactions . The presence of multiple heteroaromatic rings imparts distinctive pharmacological properties through enzyme inhibition mechanisms and antimicrobial activities .
Table 3 presents comprehensive data on hybridization strategies involving heterocyclic moieties and their corresponding biological enhancements.
Table 3: Hybridization Strategies with Heterocyclic Moieties
| Heterocyclic Partner | Hybridization Strategy | Biological Enhancement | Activity Range |
|---|---|---|---|
| Thiazole | Direct coupling via amide linkage | Enhanced antimicrobial activity | Significant antibacterial activity |
| Oxadiazole | Cyclization of hydrazide derivatives | Improved antibacterial properties | Moderate to significant activity |
| Triazole | Molecular hybridization approach | Multi-target interactions | Variable multi-target effects |
| Pyrazole | Ring formation strategy | Anticancer potency increase | IC₅₀ values < 25 μM |
| Furan | Bioisosteric replacement | Antioxidant activity improvement | Enhanced compared to parent |
Pyrazole incorporation into benzamide hybrid systems enhances anticancer activity through specific enzyme interactions. Studies on benzofuran and benzo[b]thiophene-2-carboxamide derivatives demonstrate that pyrazole-containing hybrids exhibit significant inhibition of amyloid β aggregation, with compounds showing 41-54% inhibition at 25 μM concentrations [19]. The presence of specific substitution patterns, particularly 3-hydroxy-4-methoxyphenyl or 4-hydroxy-3-methoxyphenyl groups, is essential for optimal biological activity [19].
The mechanistic basis for enhanced activity in hybrid compounds relates to their ability to interact with multiple molecular targets simultaneously. Hybrid drugs are designed to counterbalance known side effects, amplify therapeutic effects through multi-target interactions, or provide single-molecule solutions that minimize drug-drug interactions [13]. This approach is particularly valuable in addressing drug resistance issues common in single-target therapeutic strategies [13].
Synthetic accessibility represents a crucial consideration in hybridization strategies. Research demonstrates that microwave-assisted synthesis provides efficient routes to hybrid heterocyclic compounds, with reaction times significantly reduced compared to conventional heating methods [17]. The use of minimal catalyst amounts and environmentally friendly conditions makes these hybridization approaches practical for pharmaceutical development [17].